(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one
Vue d'ensemble
Description
(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, also known as (S)-(-)-HA-966, is a chiral organic compound with significant biological activities, particularly in the field of neuropharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 116.12 g/mol
- Density : 1.436 g/cm³
- Boiling Point : 258.6°C at 760 mmHg
- Solubility : Soluble in water at concentrations up to 100 mM
The compound features a pyrrolidine ring with an amino and a hydroxyl group, which contribute to its unique pharmacological properties. The chiral nature of this compound means that its biological activity can differ significantly between its enantiomers.
Neuropharmacological Effects
Research indicates that this compound exhibits notable effects on neurotransmitter systems. It is primarily studied for:
- NMDA Receptor Interaction : The compound acts as an antagonist/partial agonist at the glycine site of the NMDA receptor, influencing excitatory neurotransmission and potentially modulating synaptic plasticity .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Sedative and Ataxic Actions
This compound has been shown to possess potent sedative and ataxic actions, likely through disruption of dopaminergic mechanisms in the striatum. This effect could have implications for its use in managing conditions characterized by hyperactivity or anxiety .
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to various receptors in the central nervous system:
Receptor Type | Binding Affinity | Effect |
---|---|---|
NMDA | High | Modulation of excitatory neurotransmission |
Glycine Receptor | Moderate | Potential sedative effects |
These interactions highlight its potential as a therapeutic agent in various neurological disorders.
Synthesis and Applications
The compound serves as a building block for hydroxyproline, an amino acid critical for collagen synthesis. Researchers utilize isotopically labeled versions of this compound to study collagen metabolism in various biological processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Aminopyrrolidine | Amino alcohol | Lacks hydroxyl group; focuses on amine functionality |
(R)-(+)-3-Amino-1-hydroxypyrrolidin-2-one | Enantiomer | Opposite chirality; different biological activity |
4-Aminopyrrolidine | Amino derivative | Additional amino group; altered reactivity |
The distinct stereochemistry and functional groups of this compound confer specific chemical reactivity and biological properties that set it apart from these similar compounds.
Propriétés
IUPAC Name |
(3S)-3-amino-1-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUBNLZMKAEIN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283408 | |
Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111821-58-0 | |
Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111821-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HA-966, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-3-Amino-1-hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-3-Amino-1-hydroxy-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HA-966, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1G86U80C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-(-)-HA-966 impact dopamine activity in the brain?
A1: Studies indicate that (S)-(-)-HA-966 can prevent the increase in dopamine metabolism (utilization) within the mesocorticolimbic pathway triggered by various stressors. For instance, it effectively blocked the elevated dopamine utilization in both the medial prefrontal cortex and nucleus accumbens induced by restraint stress [1]. Similarly, it attenuated the increased dopamine metabolism observed in the nucleus accumbens and medial prefrontal cortex following conditioned fear [1].
Q2: What behavioral effects have been observed with (S)-(-)-HA-966 administration?
A2: Research shows that (S)-(-)-HA-966 can suppress fear-induced behaviors such as immobility and defecation in animal models [1]. Furthermore, it has demonstrated the ability to prevent locomotor sensitization to cocaine without impacting the initial acute motor response to the drug [1]. These findings suggest potential for (S)-(-)-HA-966 in modulating behavioral responses to stress and drug-related stimuli.
Q3: Does (S)-(-)-HA-966 exhibit stereoselectivity in its actions?
A3: Yes, (S)-(-)-HA-966 exhibits significant stereoselectivity, particularly in its interaction with the glycine site of the NMDA receptor complex. Research demonstrates that the (R)-enantiomer of HA-966 displays significantly higher affinity for this site compared to the (S)-enantiomer [2]. This stereoselectivity is further evidenced by the differential effects of the two enantiomers in various assays, including glycine-stimulated [3H]l-[1-(2-thienyl)cyclohexyl] piperidine binding and NMDA-evoked [3H]norepinephrine release [2].
Q4: What are the implications of the observed stereoselectivity of (S)-(-)-HA-966?
A4: The stereoselectivity of (S)-(-)-HA-966 emphasizes the importance of chirality in its pharmacological activity. It suggests that the specific three-dimensional arrangement of atoms within the molecule dictates its binding affinity and functional effects at target sites like the NMDA receptor. This has crucial implications for drug development, emphasizing the need to carefully consider and control stereochemistry to optimize efficacy and potentially minimize off-target effects.
- "(S)-(-)-HA-966, a gamma-hydroxybutyrate-like agent, prevents enhanced mesocorticolimbic dopamine metabolism and behavioral correlates of restraint stress, conditioned fear and cocaine sensitization."
- "Stereoselectivity for the (R)‐Enantiomer of HA‐966 (l‐Hydroxy‐3‐Aminopyrrolidone‐2) at the Glycine Site of the N‐Methyl‐d‐Aspartate Receptor Complex"
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.